molecular formula C8H9ClN4O2 B1446951 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride CAS No. 1803591-94-7

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride

Cat. No.: B1446951
CAS No.: 1803591-94-7
M. Wt: 228.63 g/mol
InChI Key: OWPWKWMYZDKSPV-UHFFFAOYSA-N
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Description

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is a chemical compound that belongs to the class of triazolidine derivatives This compound is characterized by the presence of an aminophenyl group attached to a triazolidine-3,5-dione core, with a hydrochloride salt form

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride typically involves the reaction of 3-aminophenylhydrazine with maleic anhydride under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently undergoes cyclization to form the triazolidine-3,5-dione core. The final product is then converted to its hydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity. Continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the triazolidine ring to more saturated derivatives.

    Substitution: The aminophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic reagents like halogens and nitrating agents are employed under acidic or basic conditions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Saturated triazolidine derivatives.

    Substitution: Halogenated or nitrated aminophenyl derivatives.

Scientific Research Applications

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, modulating their activity. The triazolidine core may also participate in redox reactions, influencing cellular processes. Detailed studies are required to elucidate the precise molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione
  • 4-(4-Aminophenyl)-1,2,4-triazolidine-3,5-dione
  • 4-(3-Nitrophenyl)-1,2,4-triazolidine-3,5-dione

Uniqueness

4-(3-Aminophenyl)-1,2,4-triazolidine-3,5-dione hydrochloride is unique due to the presence of the aminophenyl group, which imparts specific chemical reactivity and biological activity. The hydrochloride salt form enhances its solubility and stability, making it more suitable for various applications compared to its analogs.

Properties

IUPAC Name

4-(3-aminophenyl)-1,2,4-triazolidine-3,5-dione;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O2.ClH/c9-5-2-1-3-6(4-5)12-7(13)10-11-8(12)14;/h1-4H,9H2,(H,10,13)(H,11,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWPWKWMYZDKSPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C(=O)NNC2=O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1803591-94-7
Record name 1,2,4-Triazolidine-3,5-dione, 4-(3-aminophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1803591-94-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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